Carbene-Derived Covalent Bonds Exhibit Superior Stability Compared to Nitrene-Derived Bonds from Aryl Azides
The covalent bond formed by the diazirine-generated carbene upon photoactivation is more stable than the nitrene-derived bond formed by photoreactive azides . This is a critical advantage for downstream applications requiring robust, irreversible linkage.
| Evidence Dimension | Covalent bond stability |
|---|---|
| Target Compound Data | More stable |
| Comparator Or Baseline | Nitrene-derived bond from aryl azide (less stable) |
| Quantified Difference | Not explicitly quantified; described as 'more stable' in comparative review |
| Conditions | General photoreactivity context |
Why This Matters
Increased bond stability ensures that the captured complex remains intact during harsh washing, denaturation, and MS analysis steps, improving signal-to-noise and identification confidence.
